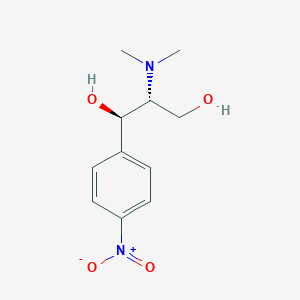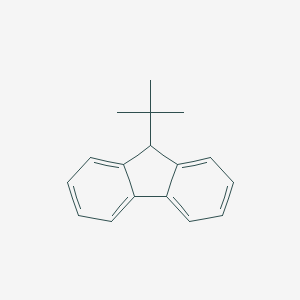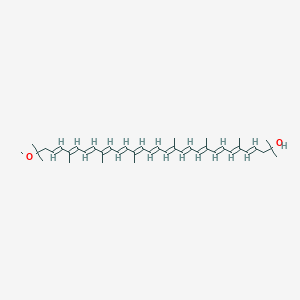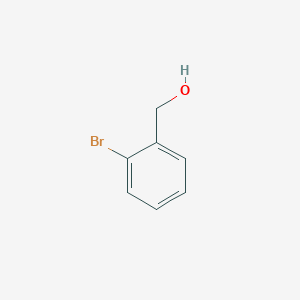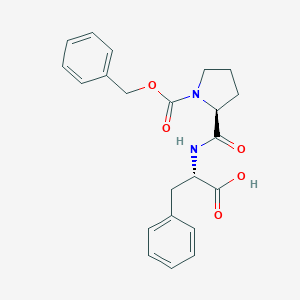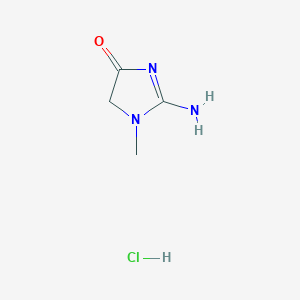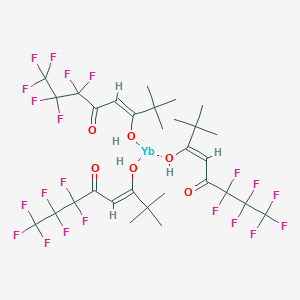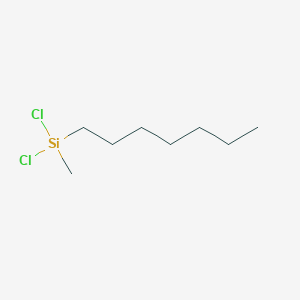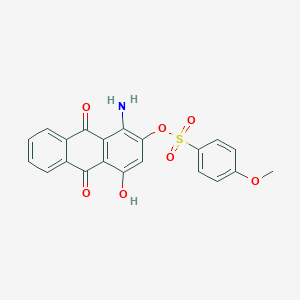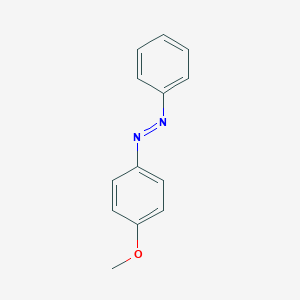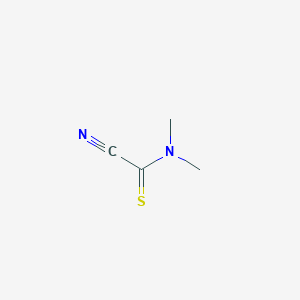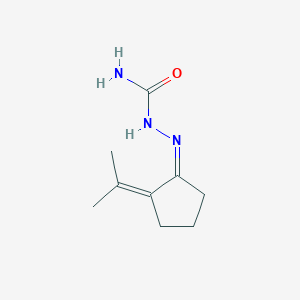
2-(1-Methylethylidene)cyclopentanone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylethylidene)cyclopentanone semicarbazone is a semicarbazone derivative of cyclopentanone. It is an organic compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-(1-Methylethylidene)cyclopentanone semicarbazone is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes may then interact with biological molecules such as enzymes, affecting their activity and function.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(1-Methylethylidene)cyclopentanone semicarbazone have not been extensively studied. However, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(1-Methylethylidene)cyclopentanone semicarbazone is its ability to form stable complexes with metal ions. This property makes it useful for a wide range of scientific research applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 2-(1-Methylethylidene)cyclopentanone semicarbazone. These include:
1. Further studies on its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition.
2. Investigation of its potential as a therapeutic agent for oxidative stress-related diseases.
3. Exploration of its potential as a fluorescent probe for metal ions.
4. Development of new synthetic methods for the preparation of 2-(1-Methylethylidene)cyclopentanone semicarbazone and its derivatives.
5. Investigation of its potential as a biosensor for metal ions.
Conclusion:
In conclusion, 2-(1-Methylethylidene)cyclopentanone semicarbazone is an organic compound that has been widely studied for its potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a wide range of applications. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition. Its potential as a therapeutic agent for oxidative stress-related diseases and as a biosensor for metal ions also warrants further investigation.
合成法
The synthesis of 2-(1-Methylethylidene)cyclopentanone semicarbazone can be achieved through the reaction of cyclopentanone with semicarbazide in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield the semicarbazone derivative.
科学的研究の応用
2-(1-Methylethylidene)cyclopentanone semicarbazone has been used in various scientific research applications. One of the most notable applications is its use as a chelating agent for metal ions. It has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and molecular recognition.
特性
CAS番号 |
16983-64-5 |
|---|---|
製品名 |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC名 |
[(Z)-(2-propan-2-ylidenecyclopentylidene)amino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-4-3-5-8(7)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-8- |
InChIキー |
QEFCALXPBVLCQR-FLIBITNWSA-N |
異性体SMILES |
CC(=C\1CCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
正規SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
同義語 |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



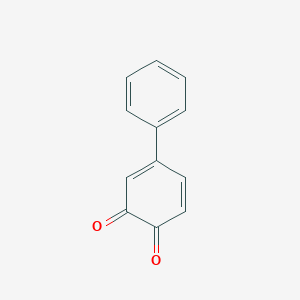
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
